Methyl 2-(3-phenoxyphenyl)acetate
Description
Methyl 2-(3-phenoxyphenyl)acetate is an organic ester featuring a phenylacetate backbone substituted with a 3-phenoxyphenyl group. The compound’s core structure comprises a methyl ester linked to a phenylacetic acid moiety, with a phenoxy group attached at the meta position of the phenyl ring. Such esters are often intermediates in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and stability .
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-(3-phenoxyphenyl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)11-12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
DEVITRVUTHLYIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-phenoxyphenyl)acetate typically involves the esterification of (3-Phenoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-phenoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form (3-Phenoxyphenyl)acetic acid.
Reduction: Reduction of the ester group can yield (3-Phenoxyphenyl)ethanol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: (3-Phenoxyphenyl)acetic acid
Reduction: (3-Phenoxyphenyl)ethanol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(3-phenoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-phenoxyphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release (3-Phenoxyphenyl)acetic acid, which can then interact with various enzymes and receptors in biological systems. The phenoxy group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Structural Analogues and Substitutions
The following table highlights key structural analogs of Methyl 2-(3-phenoxyphenyl)acetate, emphasizing substituent variations and their implications:
*Estimated based on structural similarity.
Key Observations:
- Functional Group Impact: The presence of a ketone in phenylacetoacetate derivatives (e.g., Methyl 2-phenylacetoacetate) enhances reactivity in condensation reactions, making them valuable for synthesizing heterocycles or pharmaceuticals .
- Substituent Effects: Fluorine (in Methyl 2-(3-fluoro-4-methylphenyl)acetate) increases electronegativity and metabolic stability, likely enhancing bioavailability in drug candidates . The 3-phenoxyphenyl group in fenvalerate contributes to insecticidal activity by interacting with sodium channels in pests .
- Ester Chain Length: Ethyl esters (e.g., Ethyl 2-phenylacetoacetate) exhibit higher lipophilicity than methyl esters, influencing solubility and application in non-polar matrices .
Physicochemical Properties
While direct data for this compound are sparse, analogs provide insights:
- Boiling Point/Melting Point : Methyl esters generally have lower melting points than ethyl analogs due to reduced van der Waals interactions. For example, Methyl 2-phenylacetoacetate is a crystalline solid stored at -20°C , whereas ethyl analogs may remain liquid at room temperature.
- Stability: Methyl esters like Methyl acetoacetate (C₅H₈O₃) are stable under refrigeration (≥5 years at -20°C) , suggesting similar stability for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
